![molecular formula C12H5BrF2O B12891448 2-Bromo-4,6-difluorodibenzo[b,d]furan CAS No. 844465-91-4](/img/structure/B12891448.png)
2-Bromo-4,6-difluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluorodibenzo[b,d]furan is a heterocyclic aromatic compound characterized by a dibenzofuran core substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This method is favored for its efficiency and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-difluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki–Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran-quinones.
Reduction: Formation of dibenzofuran-hydroquinones.
Scientific Research Applications
2-Bromo-4,6-difluorodibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Dibenzofuran: The parent compound, lacking bromine and fluorine substituents.
2-Bromo-6-chlorodibenzo[b,d]furan: A similar compound with chlorine instead of fluorine.
2-Bromo-4,6-difluoroaniline: A related compound with aniline instead of dibenzofuran core.
Uniqueness: 2-Bromo-4,6-difluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties
Properties
CAS No. |
844465-91-4 |
|---|---|
Molecular Formula |
C12H5BrF2O |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
2-bromo-4,6-difluorodibenzofuran |
InChI |
InChI=1S/C12H5BrF2O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H |
InChI Key |
VXEVEUXBNKRYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C2C=C(C=C3F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

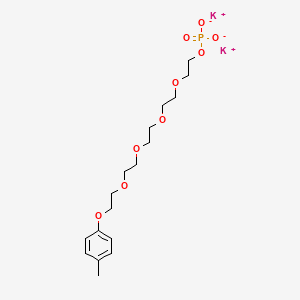
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
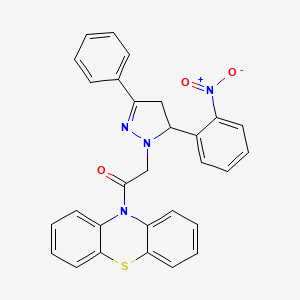

![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
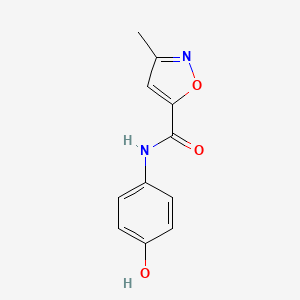

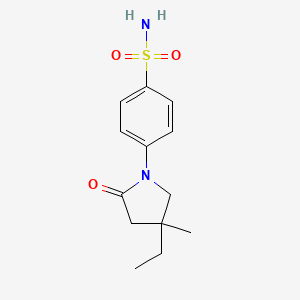
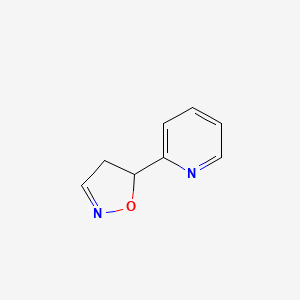
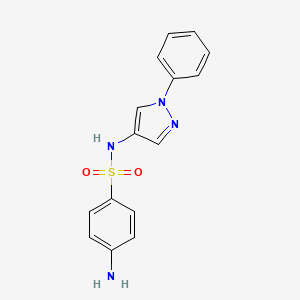
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
